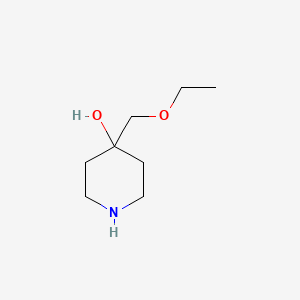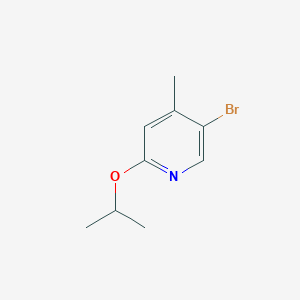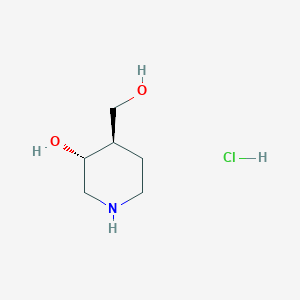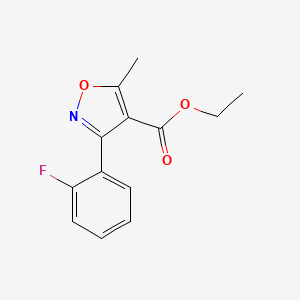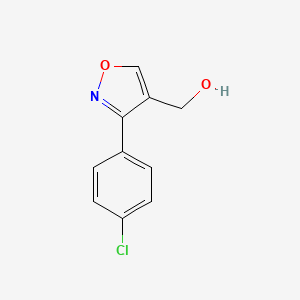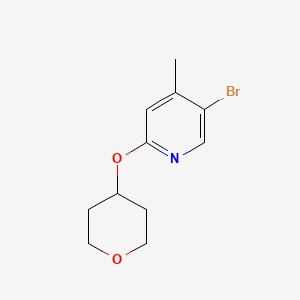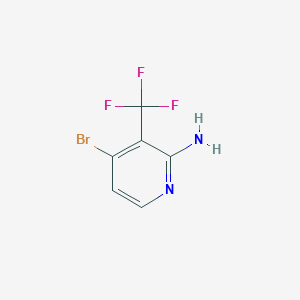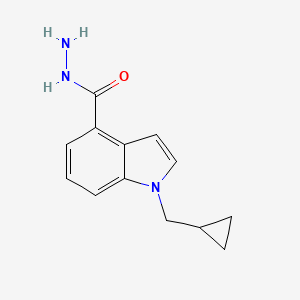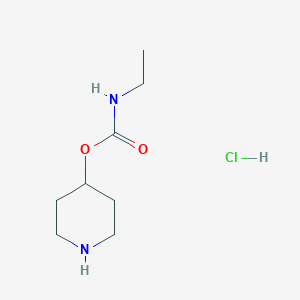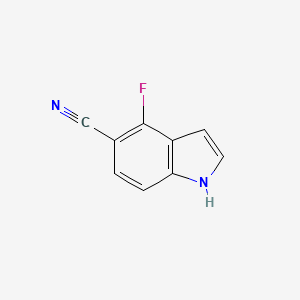
4-フルオロ-1H-インドール-5-カルボニトリル
概要
説明
4-fluoro-1H-indole-5-carbonitrile is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities. The addition of a fluorine atom and a nitrile group to the indole structure enhances its chemical properties, making it a valuable compound for scientific research and industrial applications.
科学的研究の応用
4-fluoro-1H-indole-5-carbonitrile has numerous applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
Target of Action
4-Fluoro-1H-indole-5-carbonitrile is a derivative of the indole compound . Indole derivatives have been found to bind with high affinity to multiple receptors , which makes them useful in developing new therapeutic derivatives . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with their targets, leading to various biochemical changes.
Biochemical Pathways
Indole derivatives are known to impact a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
生化学分析
Biochemical Properties
4-Fluoro-1H-indole-5-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 4-fluoro-1H-indole-5-carbonitrile, have been shown to bind with high affinity to multiple receptors, which can modulate various biological processes . The interactions between 4-fluoro-1H-indole-5-carbonitrile and these biomolecules are primarily driven by its unique chemical structure, which allows it to form stable complexes with target proteins and enzymes.
Cellular Effects
4-Fluoro-1H-indole-5-carbonitrile exerts various effects on different types of cells and cellular processes. It has been reported to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including 4-fluoro-1H-indole-5-carbonitrile, can affect the expression of genes involved in cell proliferation, apoptosis, and differentiation . Additionally, this compound can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of 4-fluoro-1H-indole-5-carbonitrile involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as receptors and enzymes, leading to their inhibition or activation. For instance, indole derivatives, including 4-fluoro-1H-indole-5-carbonitrile, have been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-fluoro-1H-indole-5-carbonitrile can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives, including 4-fluoro-1H-indole-5-carbonitrile, can undergo degradation under certain conditions, leading to a decrease in their biological activity . Additionally, long-term exposure to this compound can result in changes in cellular function, such as alterations in cell signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of 4-fluoro-1H-indole-5-carbonitrile vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory and anticancer properties. At high doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity . Studies have identified threshold effects for 4-fluoro-1H-indole-5-carbonitrile, where the compound’s biological activity changes significantly with increasing dosage.
Metabolic Pathways
4-fluoro-1H-indole-5-carbonitrile is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . For example, indole derivatives, including 4-fluoro-1H-indole-5-carbonitrile, have been shown to affect the metabolism of amino acids, lipids, and carbohydrates, leading to changes in cellular energy production and storage.
Transport and Distribution
The transport and distribution of 4-fluoro-1H-indole-5-carbonitrile within cells and tissues are critical factors that determine its biological activity. This compound can interact with specific transporters and binding proteins, influencing its localization and accumulation within cells . For instance, indole derivatives, including 4-fluoro-1H-indole-5-carbonitrile, can be transported across cell membranes by specific transporters, leading to their accumulation in certain cellular compartments.
Subcellular Localization
The subcellular localization of 4-fluoro-1H-indole-5-carbonitrile plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, indole derivatives, including 4-fluoro-1H-indole-5-carbonitrile, can localize to the nucleus, mitochondria, or endoplasmic reticulum, where they exert their biological effects by interacting with specific biomolecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-1H-indole-5-carbonitrile typically involves the introduction of a fluorine atom and a nitrile group to the indole core. One common method includes the reaction of 4-fluoroaniline with a suitable nitrile source under specific conditions. The reaction may involve the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 4-fluoro-1H-indole-5-carbonitrile may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product suitable for various applications.
化学反応の分析
Types of Reactions
4-fluoro-1H-indole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitrile group or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups to the indole core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce a variety of functional groups to the indole structure.
類似化合物との比較
4-fluoro-1H-indole-5-carbonitrile can be compared with other indole derivatives, such as:
- 5-fluoro-1H-indole-2-carbonitrile
- 4-chloro-1H-indole-5-carbonitrile
- 4-bromo-1H-indole-5-carbonitrile
These compounds share similar structures but differ in their substituents, which can influence their chemical properties and applications. The presence of a fluorine atom in 4-fluoro-1H-indole-5-carbonitrile makes it unique, as fluorine can significantly impact the compound’s reactivity and biological activity.
特性
IUPAC Name |
4-fluoro-1H-indole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2/c10-9-6(5-11)1-2-8-7(9)3-4-12-8/h1-4,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWGXZUQFYDSGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C(=C1C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


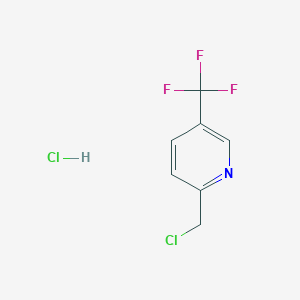
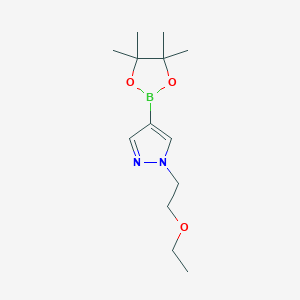
![6'-Fluoro-[2,3']bipyridinyl-3-carbonitrile](/img/structure/B1404093.png)
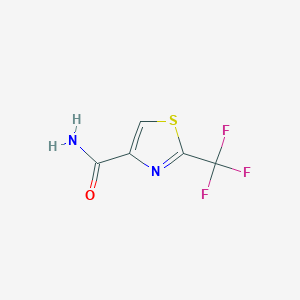
![Propane-2-sulfonic acid [4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide](/img/structure/B1404097.png)
